molecular formula C23H20N4O2 B3995903 N,N-dimethyl-4-[5-(4-nitrophenyl)-4-phenyl-1H-imidazol-2-yl]aniline

N,N-dimethyl-4-[5-(4-nitrophenyl)-4-phenyl-1H-imidazol-2-yl]aniline

Cat. No.: B3995903
M. Wt: 384.4 g/mol
InChI Key: UCSZLJSTOUMSKG-UHFFFAOYSA-N
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Description

“N,N-dimethyl-4-[5-(4-nitrophenyl)-4-phenyl-1H-imidazol-2-yl]aniline” is a complex organic compound. It contains an imidazole ring, which is a five-membered planar ring, which includes two nitrogen atoms that makes it a heterocycle . It also contains a nitrophenyl group, which is a phenyl ring bonded to a nitro group, and an aniline group, which is a phenyl group attached to an amino group .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The imidazole ring, phenyl rings, and nitro group would all contribute to the compound’s overall structure .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the imidazole ring, nitrophenyl group, and aniline group. These groups could potentially undergo a variety of chemical reactions, depending on the conditions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the nitro group could potentially make the compound more reactive. The compound’s solubility, melting point, and boiling point would also depend on its specific structure .

Mechanism of Action

Without specific context, it’s difficult to predict the exact mechanism of action of this compound. If it’s intended for use as a drug, its mechanism of action would depend on the specific biological target it interacts with .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties. As with any chemical compound, appropriate safety precautions should be taken when handling it to avoid potential health risks .

Future Directions

The future research directions for this compound could be vast, depending on its intended use. If it shows promise as a drug, further studies could be conducted to optimize its structure, improve its efficacy, and assess its safety .

Properties

IUPAC Name

N,N-dimethyl-4-[5-(4-nitrophenyl)-4-phenyl-1H-imidazol-2-yl]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N4O2/c1-26(2)19-12-10-18(11-13-19)23-24-21(16-6-4-3-5-7-16)22(25-23)17-8-14-20(15-9-17)27(28)29/h3-15H,1-2H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCSZLJSTOUMSKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C2=NC(=C(N2)C3=CC=C(C=C3)[N+](=O)[O-])C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N,N-dimethyl-4-[5-(4-nitrophenyl)-4-phenyl-1H-imidazol-2-yl]aniline
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